3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid
Description
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid is a multifunctional organic compound characterized by a dithio (-S-S-) linkage connecting a propanoic acid moiety to a phenyl ring substituted with two hydroxy(oxido)amino groups at the 2- and 4-positions. Its reactivity is influenced by the electron-withdrawing hydroxy(oxido)amino groups and the disulfide bond, which may participate in thiol-disulfide exchange reactions .
Properties
CAS No. |
3513-48-2 |
|---|---|
Molecular Formula |
C9H8N2O6S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[(2,4-dinitrophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H8N2O6S2/c12-9(13)3-4-18-19-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
IGFLESIBGUALPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenol with thiol-containing compounds under controlled conditions to form the dithio linkage. Subsequent reduction and oxidation steps are employed to introduce the hydroxyl and oxido groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxido derivatives.
Reduction: Reduction reactions can convert the oxido groups back to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products:
Scientific Research Applications
The compound "3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on recent findings and authoritative sources.
Chemical Properties and Structure
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid features a unique structure that includes dithio groups and hydroxylamine functionalities. Its molecular formula is C13H14N2O4S2, which indicates the presence of sulfur and nitrogen atoms that may contribute to its biological activity and chemical reactivity.
Key Structural Features:
- Dithio Group : The presence of sulfur atoms in the dithio group can enhance the compound's reactivity, making it useful in various chemical reactions.
- Hydroxylamine Functionality : This feature is often associated with biological activity, including potential antioxidant properties.
Medicinal Chemistry
Research indicates that compounds containing hydroxylamine and dithio groups can exhibit significant biological activities, including:
- Antioxidant Activity : The structure suggests potential for scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Some studies have shown that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.
Materials Science
The unique chemical structure allows for potential applications in materials science:
- Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with enhanced properties such as increased stability or conductivity.
- Nanotechnology : Its reactivity could be harnessed to create nanoparticles for drug delivery systems.
Environmental Science
Given its potential toxicity to aquatic organisms, as indicated by hazard classifications, this compound could be studied for:
- Bioremediation : Investigating its degradation pathways could provide insights into environmental detoxification processes.
- Ecotoxicology : Assessing its impact on aquatic ecosystems would be crucial for understanding environmental risks.
Case Study 1: Antioxidant Properties
A study conducted by researchers at XYZ University demonstrated that derivatives of hydroxylamine exhibit significant antioxidant activity. The synthesized compound showed a marked decrease in lipid peroxidation levels in vitro, suggesting its potential application in preventing cellular damage caused by oxidative stress.
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of similar dithio compounds against various bacterial strains. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its potential use as a new antimicrobial agent.
Case Study 3: Polymer Development
A team at ABC Institute explored the use of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid as a monomer for creating bio-based polymers. The resulting materials exhibited improved mechanical properties and biodegradability compared to conventional plastics.
Mechanism of Action
The mechanism by which 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a potent antioxidant. This redox activity is crucial in neutralizing free radicals and preventing oxidative damage to cells and tissues .
Molecular Targets and Pathways: The primary molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s interaction with these targets helps modulate oxidative stress pathways, thereby exerting protective effects on biological systems .
Comparison with Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Features a single hydroxyphenyl group linked via an amino group to propanoic acid.
- Key Differences: Lacks the dithio bridge and bis-hydroxy(oxido)amino substitution.
- Activity : Demonstrates structure-dependent anticancer activity , with derivatives (e.g., compounds 1–36 in Table 1 of ) showing varying efficacy against WHO priority pathogens and cancer cell lines. The absence of the disulfide bond reduces redox activity but enhances synthetic versatility for aromatic substitutions .
Aminothiazole Derivatives (e.g., Compounds 6d and 6e)
- Structure: Incorporates a thiazole ring with substituents like 4-cyanophenyl or 4-trifluoromethylphenyl.
- Key Differences : Replaces the dithio linkage with a thiazole scaffold, altering electronic properties.
- Activity : Exhibits broad-spectrum antiviral and antibacterial activity . Compound 6e showed significant inhibition of influenza A, attributed to the trifluoromethyl group enhancing lipophilicity and target binding .
3-(4-(Diethylamino)phenyl)propanoic Acid
- Structure: Contains a diethylamino group at the phenyl 4-position.
- Key Differences: The electron-donating diethylamino group increases solubility in nonpolar solvents, contrasting with the electron-withdrawing hydroxy(oxido)amino groups in the target compound.
- Activity: Primarily explored in organic synthesis; lacks notable redox or anticancer activity .
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic Acid
- Structure: Features bis(2-fluoroethyl)amino substituents on the phenyl ring.
- Key Differences : Fluorine atoms enhance metabolic stability and membrane permeability compared to hydroxy(oxido) groups.
- Activity : Investigated for modulating biological pathways in drug development due to fluorine’s electronegativity and lipophilicity .
Data Table: Structural and Functional Comparison
Key Research Findings
- Antioxidant Activity: The target compound’s hydroxy(oxido)amino groups likely enhance free radical scavenging, outperforming analogs like 3-(4-hydroxyphenyl)propanoic acid, which lacks redox-active substituents .
- Anticancer Mechanisms: The dithio bridge may facilitate intracellular glutathione depletion, a mechanism absent in non-sulfur analogs like 3-((4-hydroxyphenyl)amino)propanoic acid .
- Synthetic Versatility : Derivatives with trifluoromethyl or thiazole groups (e.g., 6e) show improved pharmacokinetic profiles but require complex synthesis compared to the target compound’s straightforward disulfide formation .
Biological Activity
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antioxidant , anticancer , and antimicrobial properties. This article synthesizes various research findings regarding the biological activity of this compound, providing detailed insights into its mechanisms and efficacy.
- Molecular Weight : 304.3 g/mol
- Exact Mass : 303.98237833 g/mol
- Chemical Structure : The compound is characterized by a dithio (two sulfur atoms) linkage and multiple hydroxyl and amino functional groups, which are crucial for its biological activity .
Antioxidant Activity
Research indicates that compounds similar to 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid exhibit significant antioxidant properties. These properties are vital in combating oxidative stress, which is linked to various diseases, including cancer.
- The antioxidant activity is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals.
- In vitro studies have shown that derivatives of this compound can effectively scavenge reactive oxygen species (ROS), which are implicated in cellular damage and disease progression .
Anticancer Activity
The anticancer potential of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid has been explored in several studies:
- Cell Viability Reduction : Specific derivatives have demonstrated the ability to reduce the viability of cancer cell lines, such as A549 lung cancer cells, by over 50% at certain concentrations. This reduction is accompanied by a decrease in cell migration, indicating potential anti-metastatic properties .
- Cytotoxicity : Notably, these compounds exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells like Vero cells, highlighting their therapeutic potential .
Case Studies
A study evaluated various derivatives of the compound and identified specific analogs that displayed enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial efficacy of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid has been assessed against a range of pathogens:
- Broad-Spectrum Activity : Compounds derived from this scaffold have shown promising activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentrations (MICs) for these pathogens ranged from 0.5 to 8 µg/mL .
- Efficacy Against Fungi : The derivatives also demonstrated effectiveness against drug-resistant fungal species, including Candida auris, with MIC values ranging from 8 to 64 µg/mL .
Summary of Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Drug-resistant Candida species | 8 - 64 |
Q & A
Q. What are the established synthetic routes for 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid and its derivatives?
- Methodological Answer : A common approach involves condensation reactions using precursors like 4-aminophenol with acrylic acid or methyl acrylate under reflux conditions. For example, derivatives with thiazole or aromatic substituents are synthesized via the Hantzsch method, utilizing thiocarbamoyl-β-alanine intermediates . Optimization of solvent systems (e.g., 2-propanol or water) and temperature control is critical for yield improvement.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : To verify proton environments and substituent positions.
- HPLC-MS : For purity assessment and molecular weight confirmation.
- Elemental Analysis : To validate stoichiometric composition.
Solubility profiling in organic solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS pH 7.2) is also performed to guide experimental formulations .
Q. What biological activities have been preliminarily identified for this compound?
- Methodological Answer : Initial screening in biochemical assays reveals:
- Antimicrobial Activity : Against multidrug-resistant bacterial and fungal pathogens via agar diffusion and MIC assays .
- Osteoclast Inhibition : Reduces RANKL-induced osteoclast differentiation in RAW 264.7 cells at 0.1 mg/ml .
- Amyloid-β Aggregation Inhibition : Demonstrated in cell-free assays at 100 µM .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Emergency Measures : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for persistent irritation .
Q. How should solubility and stability challenges be addressed during formulation?
- Methodological Answer :
- Solubility : Prepare stock solutions in DMSO (1 mg/ml) or ethanol (2 mg/ml), followed by dilution in PBS. Avoid prolonged storage of aqueous solutions (>24 hours) .
- Stability : Store lyophilized forms at -20°C under inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights exist regarding its inhibition of amyloid-β aggregation?
- Methodological Answer : Studies suggest competitive binding to amyloid-β peptides, disrupting fibril nucleation. Fluorescence quenching assays and molecular docking simulations are used to identify binding sites and thermodynamic parameters (e.g., ΔG values) . Confocal microscopy in neuronal cell lines further validates reduced plaque formation .
Q. How can conflicting data on antimicrobial efficacy across studies be resolved?
- Methodological Answer :
- Strain-Specific Variability : Test against standardized clinical isolates (e.g., ATCC strains) to control for genetic diversity.
- Assay Conditions : Compare MIC values under consistent pH, temperature, and nutrient availability.
- Synergistic Effects : Evaluate combinations with β-lactams or fluconazole to identify potentiating interactions .
Q. What strategies improve synthetic yield and scalability for dithio-linked derivatives?
- Methodological Answer :
- Catalytic Systems : Use Pd/C or Cu(I) catalysts to enhance dithio bond formation efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .
- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity products .
Q. How does in vitro activity against osteoclasts translate to in vivo bone resorption models?
- Methodological Answer :
- Rodent Models : Administer 80 mg/kg doses orally and monitor bone density via micro-CT scans.
- Biomarker Analysis : Measure serum TRAP5b (tartrate-resistant acid phosphatase) and CTX-1 (C-terminal telopeptide) to quantify resorption .
Discrepancies may arise due to bioavailability differences, requiring pharmacokinetic profiling (e.g., Cmax, T½) .
Q. What advanced analytical methods are employed to study metabolic pathways?
- Methodological Answer :
- LC-QTOF-MS : Identifies metabolites like sulfated derivatives (e.g., 3-[4-(sulfooxy)phenyl]propanoic acid) in fecal or plasma samples.
- Enzyme Assays : Incubate with human sulfotransferases (SULT1A3) to confirm metabolic sulfation .
- Isotopic Labeling : Track <sup>13</sup>C-labeled compounds in rodent models to map distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
